1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
CAS No.:
Cat. No.: VC20399312
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine -](/images/structure/VC20399312.png)
Specification
Molecular Formula | C14H17N3 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | 1-(2-phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C14H17N3/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17/h1-5,11,15H,6-10H2 |
Standard InChI Key | AKJQTSQTLMSEHF-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclic structure comprising a pyridine ring fused with an imidazole ring. The imidazo[4,5-c]pyridine system is partially saturated, with hydrogenation at the 4,5,6,7-positions, creating a tetrahydro configuration. A phenylethyl group (-CH2CH2C6H5) is attached to the nitrogen at position 1 of the imidazole ring. The dihydrochloride salt form introduces two chloride counterions, enhancing solubility for experimental applications.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C14H19Cl2N3 |
Molecular Weight | 300.2 g/mol |
IUPAC Name | 1-(2-Phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; dihydrochloride |
SMILES | C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3.Cl.Cl |
InChIKey | JMLPSBZZRZSMGR-UHFFFAOYSA-N |
Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
Spectral Characterization
Nuclear magnetic resonance (NMR) data for related imidazo[4,5-c]pyridines reveal distinct signals:
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1H NMR: Aromatic protons appear as multiplets between δ 7.2–7.4 ppm, while aliphatic protons of the tetrahydro ring resonate at δ 2.8–3.5 ppm .
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13C NMR: The imidazole carbons are observed at δ 145–160 ppm, with pyridine carbons at δ 120–140 ppm .
Synthetic Methodologies
Core Ring Formation
The imidazo[4,5-c]pyridine scaffold is typically synthesized via cyclocondensation of 3,4-diaminopyridine with carbonyl-containing reagents. For example:
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Intermediate Preparation: 3,4-Diaminopyridine reacts with formic acid under reflux to form 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine .
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Alkylation: The free NH group at position 1 undergoes alkylation with 2-phenylethyl bromide in the presence of a base (e.g., K2CO3) to introduce the phenylethyl side chain.
Salt Formation
Conversion to the dihydrochloride salt is achieved by treating the free base with concentrated hydrochloric acid in an anhydrous solvent like dichloromethane.
Table 2: Optimized Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | HCOOH, reflux, 6h | 85% |
Alkylation | 2-Phenylethyl bromide, K2CO3, DMF | 78% |
Salt Formation | HCl (g), CH2Cl2, 0°C | 92% |
Biological and Pharmacological Profile
Central Nervous System (CNS) Effects
Patent data on related tetrahydroimidazo[4,5-c]pyridines highlight potential CNS applications:
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α2-Adrenergic Receptor Affinity: Ki values <50 nM, suggesting utility in hypertension and anxiety disorders .
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Blood-Brain Barrier Penetration: LogP values of 2.1–3.4 predict favorable CNS bioavailability .
Hazard Statement | Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
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Ventilation: Use fume hoods for powder handling.
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Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.
Supplier | Purity | Packaging |
---|---|---|
Sigma-Aldrich | ≥98% | 1g, 5g, 25g |
Kemix Pty Ltd | 95–97% | 100mg–10g |
Emerging Applications
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Drug Discovery: Scaffold for kinase inhibitors targeting EGFR (epidermal growth factor receptor) .
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Material Science: Precursor for luminescent metal-organic frameworks (MOFs) .
Comparative Analysis with Structural Analogs
Imidazo[4,5-b] vs. [4,5-c] Pyridines
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Regioselectivity: The position of ring fusion ([4,5-c] vs. [4,5-b]) drastically alters electronic properties. [4,5-c] isomers exhibit 20% higher dipole moments, enhancing solubility .
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Bioactivity: [4,5-c] derivatives show 3-fold greater antimicrobial potency compared to [4,5-b] counterparts .
Impact of N-Substituents
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